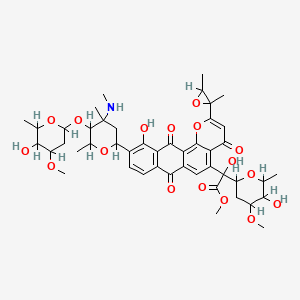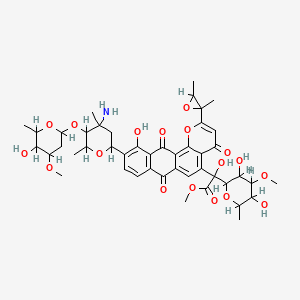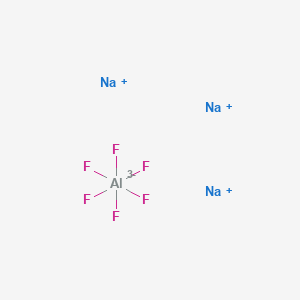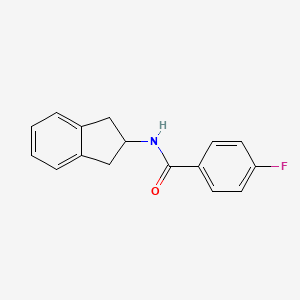
4-Fluoro-N-(indan-2-yl)benzamide
Descripción general
Descripción
AVE3085 es un potente potenciador de la óxido nítrico sintasa endotelial, utilizado principalmente en el tratamiento de enfermedades cardiovasculares. Ha demostrado un potencial significativo en la protección de la función endotelial al aumentar la producción de óxido nítrico y reducir el estrés oxidativo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AVE3085 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propietarios y no se divulgan ampliamente en la literatura pública .
Métodos de producción industrial: La producción industrial de AVE3085 generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la coherencia y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: AVE3085 se somete a varias reacciones químicas, que incluyen:
Oxidación: AVE3085 puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, que pueden alterar su estructura química y sus propiedades.
Sustitución: AVE3085 puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de AVE3085 .
Aplicaciones Científicas De Investigación
AVE3085 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los efectos de los potenciadores de la óxido nítrico sintasa.
Biología: Investigado por su papel en la modulación de la función endotelial y la reducción del estrés oxidativo.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, incluida la aterosclerosis y la hipertensión.
Industria: Se utiliza en el desarrollo de nuevos fármacos cardiovasculares y agentes terapéuticos .
Mecanismo De Acción
AVE3085 ejerce sus efectos al aumentar la transcripción de la óxido nítrico sintasa endotelial, lo que lleva a una mayor producción de óxido nítrico. Esto, a su vez, ayuda a preservar la función endotelial y reducir el estrés oxidativo. El compuesto también inhibe la actividad de la arginasa y la óxido nítrico sintasa inducible, contribuyendo aún más a sus efectos protectores .
Compuestos similares:
Dimetilarginina asimétrica (ADMA): Un inhibidor endógeno de la óxido nítrico sintasa endotelial.
L-arginina: Un precursor del óxido nítrico, que a menudo se usa en combinación con AVE3085 para obtener efectos mejorados.
Ácido dihidroxieicosatrienoico: Un metabolito que regula positivamente la expresión de la óxido nítrico sintasa endotelial.
Unicidad de AVE3085: AVE3085 es único en su capacidad para aumentar la transcripción de la óxido nítrico sintasa endotelial, lo que lleva a una mayor producción de óxido nítrico y una mejor función endotelial. A diferencia de otros compuestos, AVE3085 también inhibe la arginasa y la óxido nítrico sintasa inducible, proporcionando un enfoque multifacético para proteger la función endotelial .
Comparación Con Compuestos Similares
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of endothelial nitric oxide synthase.
L-arginine: A precursor of nitric oxide, often used in combination with AVE3085 for enhanced effects.
Dihydroxyeicosatrienoic Acid: A metabolite that upregulates endothelial nitric oxide synthase expression.
Uniqueness of AVE3085: AVE3085 is unique in its ability to enhance the transcription of endothelial nitric oxide synthase, leading to increased nitric oxide production and improved endothelial function. Unlike other compounds, AVE3085 also inhibits arginase and inducible nitric oxide synthase, providing a multifaceted approach to protecting endothelial function .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJNSDIVCXYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450348-85-3 | |
| Record name | AVE 3085 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-3085 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

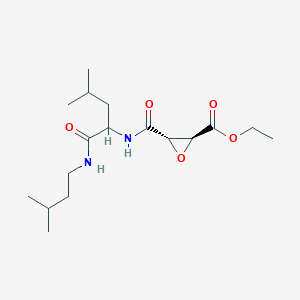
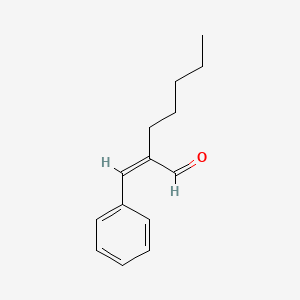
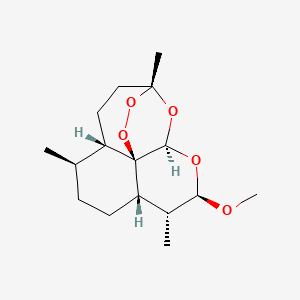
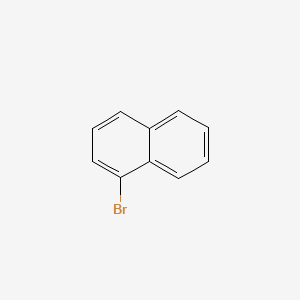
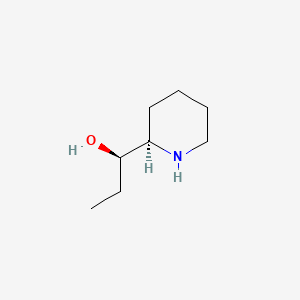
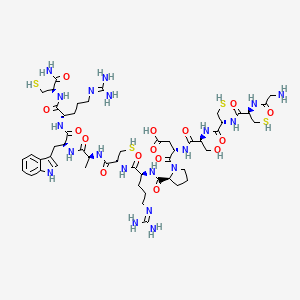
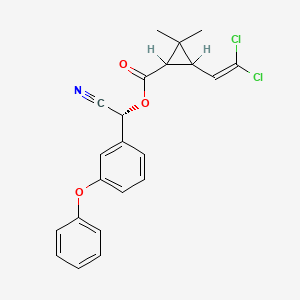
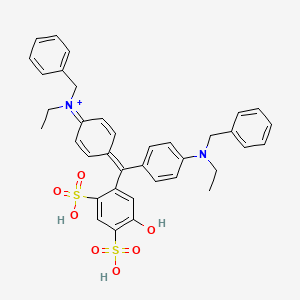
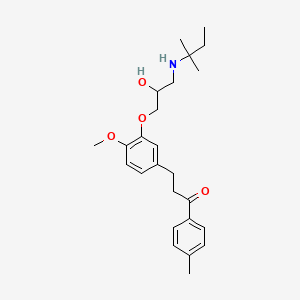
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
